(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethoxy compounds, and thiadiazole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining substituted phenols with ethoxy compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate intermediates.
Substitution Reactions: Introducing the butyl and other substituents through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butyl substituents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where halogen or other substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of a thiadiazole ring fused with a pyrimidine ring and the specific substituents attached to it
Properties
Molecular Formula |
C26H28N4O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O3S/c1-4-5-6-23-29-30-24(27)21(25(31)28-26(30)34-23)16-19-9-11-20(12-10-19)32-13-14-33-22-15-17(2)7-8-18(22)3/h7-12,15-16,27H,4-6,13-14H2,1-3H3/b21-16-,27-24? |
InChI Key |
GMGRLVXSYLQEHU-FWMAWXJYSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=C(C=CC(=C4)C)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=C(C=CC(=C4)C)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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